molecular formula C41H75N10O17P3S B6596256 triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-4-[[3-[2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate CAS No. 799812-93-4

triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-4-[[3-[2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate

Cat. No. B6596256
CAS RN: 799812-93-4
M. Wt: 1105.1 g/mol
InChI Key: WINHAGOPPOAZSF-SCFPSPBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-4-[[3-[2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate is a useful research compound. Its molecular formula is C41H75N10O17P3S and its molecular weight is 1105.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Researchers have developed methods to synthesize and characterize derivatives and analogs of complex compounds, focusing on improving quantitation and understanding their biosynthetic pathways. For instance, the synthesis of tetra-deuterated derivatives of phospho-anandamide highlights advancements in quantifying labile intermediates in biological systems, providing insights into novel biosynthetic pathways (Cheng et al., 2008). Similarly, the development of novel dinucleotide analogs through an improved synthesis strategy underscores the potential for creating more effective molecular tools for research and therapeutic applications (Valiyev et al., 2010).

Structural Analysis

The detailed structural analysis of cyclic phosphates of purine ribonucleosides reveals the importance of nucleobase orientations and their implications for molecular biology and enzymology (Sierosławski et al., 2006). Such studies contribute to a deeper understanding of molecular interactions and the design of compounds with specific biological activities.

Phosphorus-Nitrogen Donor Interaction

Research on phosphorus-nitrogen donor interaction leading to atrane formation in phosphate and oxyphosphorane compositions provides insights into the mechanisms that could enhance the reaction rates of phosphoryl transfer enzymes, a critical aspect of biochemical processes (Timosheva et al., 2004). This study underscores the significance of understanding the chemical nature of enzyme active sites and their interactions with substrates for developing novel biochemical methodologies.

Immunobiological Activity

The synthesis and evaluation of base-substituted 2-amino-3-(purin-9-yl)propanoic acid derivatives for immunostimulatory and immunomodulatory potency open new avenues for developing compounds with potential therapeutic applications in modulating immune responses (Doláková et al., 2005).

Crosslinking Studies and Polymer Synthesis

Studies on UV cross-linkable polymers based on triazine highlight the potential for developing materials with specific properties, such as enhanced photocrosslinking rates, which could have various industrial and research applications (Suresh et al., 2016).

properties

IUPAC Name

triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-4-[[3-[2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H66N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48;;;/h8-9,11-12,14-15,17-18,28-30,34-36,40,51-52H,4-7,10,13,16,19-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56);3*1H3/b9-8-,12-11-,15-14-,18-17-;;;/t30-,34?,35+,36+,40-;;;/m1.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINHAGOPPOAZSF-SCFPSPBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@@H](C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H75N10O17P3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677196
Record name PUBCHEM_46907897
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1105.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

799812-93-4
Record name PUBCHEM_46907897
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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